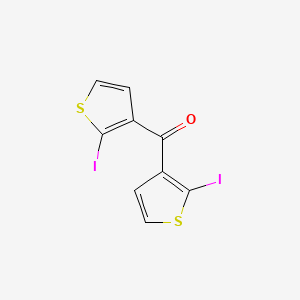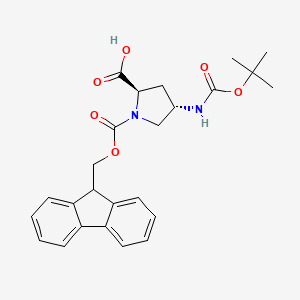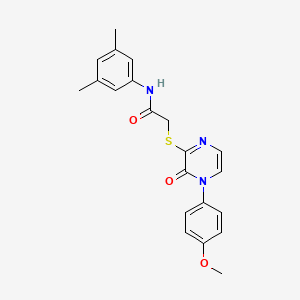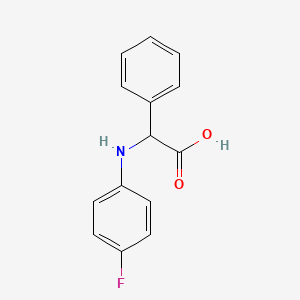![molecular formula C25H20N4O5S B2610163 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226447-05-7](/img/no-structure.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O5S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The synthesis of related compounds, including dithiocarbamate derivatives bearing thiazole/benzothiazole rings, has been studied, demonstrating potential antimicrobial activity against various microorganism strains. These compounds, including derivatives similar to the queried compound, were synthesized starting from potassium salt derivatives and evaluated using the microdilution technique to test their antimicrobial efficacy (Yurttaş et al., 2016).
Antineoplastic Properties
Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor related to the queried compound, has shown significant promise in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study focused on identifying the metabolites of Flumatinib in CML patients to determine the main metabolic pathways in humans after oral administration, revealing insights into its pharmacokinetics and potential therapeutic applications (Gong et al., 2010).
Antitumor Activity
The synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including structures similar to the compound , have been conducted with a focus on their cytotoxic activity against several tumor cell lines. These studies have highlighted the potential antitumor activity of these compounds, offering insights into their mechanisms of action and possible therapeutic benefits (Naito et al., 2005).
5-HT2 Antagonist Activity
The compound's related derivatives have been tested for 5-HT2 and alpha 1 receptor antagonist activities, showing significant potential as 5-HT2 antagonists. Such studies contribute to understanding the compound's potential in developing new treatments for disorders related to the serotoninergic system (Watanabe et al., 1992).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(4-fluorophenyl)piperazine-1-carboxylic acid, which is then converted to 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid. The second intermediate is 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-fluorobenzene", "piperazine", "2-bromoacetyl bromide", "thiophene-2-carboxylic acid", "sodium hydride", "piperidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "chloroform", "methanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 4-fluorobenzene with piperazine in the presence of sodium hydride and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine.", "b. React 4-(4-fluorophenyl)piperazine with 2-bromoacetyl bromide in the presence of triethylamine and N,N-dimethylformamide to form 4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid", "a. React 2-bromoacetyl bromide with thiophene-2-carboxylic acid in the presence of sodium hydride and N,N-dimethylformamide to form 2-(2-bromoacetyl)thiophene-2-carboxylic acid.", "b. React 2-(2-bromoacetyl)thiophene-2-carboxylic acid with 4-(4-fluorophenyl)piperazine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid.", "Step 3: Synthesis of 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one", "a. React thiophene-2-carboxylic acid with piperidine in the presence of acetic anhydride and triethylamine to form 2-(piperidin-1-yl)thiophene-2-carboxylic acid.", "b. React 2-(piperidin-1-yl)thiophene-2-carboxylic acid with chloroform and sodium bicarbonate in the presence of water and diethyl ether to form 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 4: Coupling of intermediates to form final product", "a. React 2-(2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxylic acid with 2-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one in the presence of triethylamine and N,N-dimethylformamide to form the final product, 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |
| 1226447-05-7 | |
Molekularformel |
C25H20N4O5S |
Molekulargewicht |
488.52 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N4O5S/c1-14-3-5-17(9-15(14)2)23-26-21(34-27-23)12-28-18-7-8-35-22(18)24(30)29(25(28)31)11-16-4-6-19-20(10-16)33-13-32-19/h3-10H,11-13H2,1-2H3 |
InChI-Schlüssel |
SIBUUECUWVFMDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)
![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)




![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

